pH-Low Insertion Peptide
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Overview
Description
pH-Low Insertion Peptide: is a unique peptide that exhibits pH-dependent membrane insertion properties. It was originally derived from the C-helix of bacteriorhodopsin and contains polar ends and a central transmembrane domain with two aspartic acid residues. These residues impart its pH-dependent activity, making it a valuable tool for targeting acidic environments, such as cancerous tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pH-Low Insertion Peptide involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process includes deprotection and coupling reactions, typically using reagents like Fmoc (9-fluorenylmethoxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: pH-Low Insertion Peptide undergoes protonation reactions in response to acidic conditions. The protonation of aspartic acid residues triggers the peptide’s insertion into lipid bilayers, forming a transmembrane alpha-helix .
Common Reagents and Conditions: The peptide’s insertion is facilitated by acidic environments (pH < 6.0). Common reagents used in studies include buffers to maintain the desired pH and lipid vesicles to mimic cell membranes .
Major Products: The major product of the peptide’s insertion reaction is a stable transmembrane alpha-helix, which can be used to deliver therapeutic agents or imaging probes into cells .
Scientific Research Applications
Chemistry: In chemistry, pH-Low Insertion Peptide is used to study membrane biophysics and the interactions between peptides and lipid bilayers. It serves as a model system for understanding pH-dependent membrane insertion mechanisms .
Biology: In biology, the peptide is employed to target acidic cellular environments, such as those found in cancerous tumors. It can be conjugated with imaging agents or therapeutic molecules to enhance their delivery and efficacy .
Medicine: In medicine, this compound is being explored for its potential in cancer diagnosis and treatment. Its ability to selectively target acidic tumor microenvironments makes it a promising tool for delivering drugs and imaging agents specifically to cancer cells .
Industry: In the pharmaceutical industry, the peptide is used to develop targeted drug delivery systems. Its pH-responsive properties enable the controlled release of drugs in specific tissues, reducing side effects and improving therapeutic outcomes .
Mechanism of Action
The mechanism of action of pH-Low Insertion Peptide involves its pH-dependent insertion into lipid bilayers. At neutral pH, the peptide remains unstructured and interacts with the membrane surface. Under acidic conditions, the protonation of aspartic acid residues increases the peptide’s hydrophobicity, driving its insertion into the membrane as a transmembrane alpha-helix . This insertion allows the peptide to deliver attached cargo molecules, such as drugs or imaging agents, into the cell .
Comparison with Similar Compounds
pH-Low Insertion Peptide Variants: Different variants of this compound have been developed to optimize their targeting and insertion properties.
Alamethicin: A peptide that forms transmembrane channels in lipid bilayers, but its insertion is not pH-dependent.
Uniqueness: this compound is unique due to its pH-dependent insertion mechanism, which allows it to selectively target acidic environments. This property makes it particularly valuable for applications in cancer diagnosis and treatment, where the tumor microenvironment is often acidic .
Properties
Molecular Formula |
C189H282N42O55S |
---|---|
Molecular Weight |
4055 g/mol |
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1R,2S)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C189H282N42O55S/c1-29-96(20)150(226-182(279)140-48-38-64-230(140)186(283)137(79-142(192)238)223-161(258)117(57-60-141(191)237)203-160(257)118(58-61-143(239)240)205-180(277)138(86-287)224-154(251)97(21)190)184(281)221-129(76-107-51-55-111(236)56-52-107)173(270)217-131(77-108-84-196-114-44-35-33-42-112(108)114)165(262)200-98(22)155(252)202-116(46-37-63-195-189(193)194)159(256)215-128(75-106-49-53-110(235)54-50-106)164(261)199-100(24)157(254)208-135(82-147(247)248)176(273)218-132(78-109-85-197-115-45-36-34-43-113(109)115)174(271)213-124(70-91(10)11)170(267)216-130(74-105-40-31-30-32-41-105)179(276)227-151(102(26)232)185(282)228-152(103(27)233)187(284)231-65-39-47-139(231)181(278)220-126(72-93(14)15)172(269)212-123(69-90(8)9)169(266)210-122(68-89(6)7)168(265)211-125(71-92(12)13)171(268)219-136(83-148(249)250)177(274)209-120(66-87(2)3)163(260)198-99(23)156(253)206-121(67-88(4)5)167(264)214-127(73-94(16)17)178(275)225-149(95(18)19)183(280)222-133(80-145(243)244)166(263)201-101(25)158(255)207-134(81-146(245)246)175(272)204-119(59-62-144(241)242)162(259)229-153(104(28)234)188(285)286/h30-36,40-45,49-56,84-85,87-104,116-140,149-153,196-197,232-236,287H,29,37-39,46-48,57-83,86,190H2,1-28H3,(H2,191,237)(H2,192,238)(H,198,260)(H,199,261)(H,200,262)(H,201,263)(H,202,252)(H,203,257)(H,204,272)(H,205,277)(H,206,253)(H,207,255)(H,208,254)(H,209,274)(H,210,266)(H,211,265)(H,212,269)(H,213,271)(H,214,264)(H,215,256)(H,216,267)(H,217,270)(H,218,273)(H,219,268)(H,220,278)(H,221,281)(H,222,280)(H,223,258)(H,224,251)(H,225,275)(H,226,279)(H,227,276)(H,228,282)(H,229,259)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,285,286)(H4,193,194,195)/t96-,97-,98-,99-,100-,101+,102+,103+,104-,116-,117-,118-,119+,120-,121+,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133+,134+,135-,136-,137-,138-,139-,140-,149+,150-,151-,152-,153+/m0/s1 |
InChI Key |
GHOAMUSBZVQHHQ-XRCOSKEGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H]([C@H](C)O)C(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)N |
Origin of Product |
United States |
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